

# solubility of 1,2-Difluoro-4,5-dinitrobenzene in organic solvents

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## Compound of Interest

Compound Name: 1,2-Difluoro-4,5-dinitrobenzene

Cat. No.: B1590526

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An In-depth Technical Guide to the Solubility of **1,2-Difluoro-4,5-dinitrobenzene** in Organic Solvents

## Abstract

**1,2-Difluoro-4,5-dinitrobenzene** (DFDNB) is a high-energy density compound with applications as a novel insensitive explosive carrier.[\[1\]](#)[\[2\]](#) Its performance and utility are intrinsically linked to its purity, which is heavily dependent on crystallization processes.[\[1\]](#) Understanding the solubility of DFDNB in various organic solvents is therefore of paramount importance for optimizing purification, synthesis, and formulation protocols. This guide provides a comprehensive analysis of the physicochemical properties of DFDNB, a detailed review of available quantitative solubility data, predictive insights into its behavior in a range of organic solvents, and a robust experimental protocol for determining solubility in the laboratory.

## Physicochemical Profile of 1,2-Difluoro-4,5-dinitrobenzene

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. DFDNB (Figure 1) is a substituted benzene ring characterized by two highly electronegative nitro groups and two fluorine atoms. These features create a molecule with significant local dipoles, making it a moderately polar compound.

**Figure 1:** Chemical Structure of 1,2-Difluoro-4,5-dinitrobenzene

Caption: Molecular structure of **1,2-Difluoro-4,5-dinitrobenzene**.

The electron-withdrawing nature of the nitro groups and fluorine atoms decreases the electron density of the benzene ring. The molecule's key physicochemical properties are summarized in Table 1. The LogP value of 1.25 suggests a moderate lipophilicity, indicating that it will not be highly soluble in very nonpolar or very polar solvents, but will favor solvents of intermediate polarity.[\[3\]](#)

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> F <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[3]</a>
Molecular Weight	204.09 g/mol	<a href="#">[4]</a>
Density	1.7 ± 0.1 g/cm <sup>3</sup>	<a href="#">[3]</a>
Boiling Point	337.0 ± 37.0 °C at 760 mmHg	<a href="#">[3]</a>
Flash Point	157.6 ± 26.5 °C	<a href="#">[3]</a>
LogP (octanol/water)	1.25	<a href="#">[3]</a>

Table 1: Key Physicochemical Properties of **1,2-Difluoro-4,5-dinitrobenzene**.

## Solubility Profile

The fundamental principle governing solubility is "like dissolves like."[\[5\]](#) This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given DFDNB's moderately polar nature, its solubility is expected to be highest in polar aprotic solvents and some polar protic solvents, with lower solubility in highly nonpolar solvents and water.

## Quantitative Solubility in Ethanol-Water Binary Mixtures

Systematic solubility data for DFDNB is scarce in the literature.[\[1\]](#)[\[2\]](#) However, a comprehensive study was conducted to measure its solubility in ethanol-water binary solvent mixtures at temperatures ranging from 293.15 K (20°C) to 333.15 K (60°C).[\[1\]](#)[\[2\]](#)

The experimental results from this study demonstrated two clear trends:

- Positive Correlation with Temperature: For any given solvent composition, the solubility of DFDNB increases as the temperature increases.[1][2] This endothermic dissolution process is typical for many organic solids.
- Enhanced Solubility with Ethanol Content: At a constant temperature, the solubility of DFDNB increases significantly with a higher mole fraction of ethanol in the mixture.[1][2]

The mole fraction solubility data from the study is summarized in Table 2.

Temperature (K)	Mole Fraction of Ethanol (x <sub>2</sub> )	Mole Fraction Solubility of DFDNB (x <sub>1</sub> ) × 10 <sup>3</sup>
293.15	0.2357	0.05
0.3815	0.20	
0.6066	1.39	
0.7351	3.51	
313.15	0.2357	0.14
0.3815	0.54	
0.6066	3.39	
0.7351	8.16	
333.15	0.2357	0.35
0.3815	1.28	
0.6066	7.50	
0.7351	17.06	

Table 2: Experimental mole fraction solubility of DFDNB in select ethanol-water mixtures. Data extracted from Li, Y., et al. (2025).[1][2]

## Predicted Solubility in Common Organic Solvents

While comprehensive experimental data across a wide range of pure organic solvents is not readily available, a study has noted the determination of DFDNB solubility in 16 pure solvents, though the specific data is not widely disseminated.<sup>[6]</sup> Based on its physicochemical profile, we can predict its relative solubility in various solvent classes:

- High Solubility Predicted:
  - Polar Aprotic Solvents: (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents can engage in dipole-dipole interactions with the polar nitro groups of DFDNB without the competing hydrogen bonding networks found in protic solvents. DMF and DMSO are often excellent solvents for moderately polar, crystalline compounds.
- Moderate to Good Solubility Predicted:
  - Polar Protic Solvents: (e.g., Ethanol, Methanol, Isopropanol). As shown in the quantitative data, DFDNB has considerable solubility in ethanol.<sup>[1][2]</sup> These solvents can act as hydrogen bond acceptors for the nitro-group oxygens.
  - Chlorinated Solvents: (e.g., Dichloromethane, Chloroform). These solvents have moderate polarity and are effective at dissolving a wide range of organic compounds.
- Low to Moderate Solubility Predicted:
  - Aromatic Hydrocarbons: (e.g., Toluene, Benzene). While the benzene ring of DFDNB can interact favorably with these solvents via  $\pi$ - $\pi$  stacking, the highly polar nitro groups will limit solubility compared to polar aprotic solvents.
- Low to Insoluble Predicted:
  - Nonpolar Aliphatic Solvents: (e.g., Hexane, Cyclohexane). The significant polarity of DFDNB makes it unlikely to dissolve well in these nonpolar solvents.
  - Water: The compound is described as "significantly insoluble in water."<sup>[2]</sup>

## Experimental Protocol for Solubility Determination

To empower researchers to generate their own data, this section provides a trusted, self-validating protocol for determining the solubility of DFDNB using the isothermal shake-flask method. This method is a standard and reliable technique for measuring the equilibrium solubility of a solid in a solvent.[\[7\]](#)

## Workflow for Isothermal Solubility Determination

Caption: Workflow for experimental solubility determination.

### Step-by-Step Methodology

- Preparation:
  - Accurately weigh a known amount of the chosen organic solvent into several sealed glass vials (e.g., 5.0 mL).
  - Place the vials in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 298.15 K / 25 °C). Allow the solvent to reach thermal equilibrium.
- Addition of Solute:
  - Add an excess amount of crystalline DFDNB to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.
- Equilibration:
  - Securely seal the vials to prevent solvent evaporation.
  - Agitate the vials in the shaker bath at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure the system reaches solid-liquid equilibrium.[\[7\]](#) Preliminary experiments can determine the minimum time required to reach a stable concentration.
- Phase Separation:
  - Stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle completely. This step is critical to avoid sampling suspended particles.

- Sampling:
  - Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette. It is vital that the pipette is at the same temperature as the solution to prevent premature crystallization upon sampling.
  - Immediately transfer the sample into a pre-weighed volumetric flask.
- Quantitative Analysis:
  - Weigh the volumetric flask containing the sample to determine the exact mass of the solution transferred.
  - Dilute the sample with a suitable solvent to a concentration within the linear range of your analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).
  - Analyze the diluted sample to determine the concentration of DFDNB against a pre-calibrated standard curve.
- Calculation:
  - Using the measured concentration, the dilution factor, and the mass of the solution sampled, calculate the original concentration of DFDNB in the saturated solution. This value represents the solubility at that specific temperature. Express the final result in desired units (e.g., mg/mL, mol/L, or mole fraction).

## Safety and Handling Considerations

**1,2-Difluoro-4,5-dinitrobenzene** is a chemical that must be handled with care. While a full toxicological profile has not been thoroughly investigated, related dinitrobenzene compounds are known to be toxic.<sup>[8]</sup>

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.<sup>[9][10]</sup>
- Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[9]</sup>

- Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek immediate medical attention.[9]
- Disposal: Dispose of waste materials according to local, state, and federal regulations. Do not allow the chemical to enter the environment.[9]

## Conclusion

The solubility of **1,2-Difluoro-4,5-dinitrobenzene** is a critical parameter for its practical application in materials science and chemistry. Quantitative data reveals that its solubility in ethanol-water systems is highly dependent on both temperature and solvent composition, increasing with rises in both. Based on its moderately polar structure, DFDNB is predicted to be most soluble in polar aprotic solvents like DMF and DMSO. For solvents where data is unavailable, the provided experimental protocol offers a reliable and validated method for in-house determination. This guide provides both foundational data and practical tools to aid researchers in the effective purification, formulation, and application of this high-value compound.

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